molecular formula C23H20N2O4 B5240344 3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate

3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate

Cat. No.: B5240344
M. Wt: 388.4 g/mol
InChI Key: LZFKWFRGBQOESF-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring and an isoquinoline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate typically involves multi-step organic reactions. One common method involves the esterification of 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid with 3-Pyridin-4-ylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridin-4-ylbenzoic acid
  • 3-(4-Pyridinyl)propanoic acid
  • 3-Pyridinesulfonic acid

Uniqueness

Compared to similar compounds, 3-Pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate stands out due to its dual functional groups, which provide a higher degree of reactivity and versatility. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific molecular interactions.

Properties

IUPAC Name

3-pyridin-4-ylpropyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-20(29-15-3-4-16-9-12-24-13-10-16)11-14-25-22(27)18-7-1-5-17-6-2-8-19(21(17)18)23(25)28/h1-2,5-10,12-13H,3-4,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFKWFRGBQOESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)OCCCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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